molecular formula C27H25N3O2S B2905021 5-(1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 865591-19-1

5-(1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2905021
CAS No.: 865591-19-1
M. Wt: 455.58
InChI Key: MXCJFYCOVVZZKW-UHFFFAOYSA-N
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Description

5-(1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with notable structural characteristics and potential applications in various scientific fields. Its intricate structure is a synthesis marvel, combining several functional groups that contribute to its unique reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves a multi-step reaction sequence. Commonly, the synthesis begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the phenethyl and phenyl substituents. The final steps involve forming the thioxodihydropyrimidine moiety under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound can vary based on the desired yield and purity. Large-scale synthesis often employs optimized reaction conditions with carefully selected catalysts and solvents to ensure high efficiency and minimal by-products. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

  • Reduction: The addition of hydrogen or the removal of oxygen.

  • Substitution: Replacement of a functional group with another group.

Common Reagents and Conditions

  • Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.

  • Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Often facilitated by halogenating agents like thionyl chloride or sulfonyl chlorides.

Major Products Formed

The major products formed depend on the type of reaction. For instance, oxidation might yield ketones or aldehydes, while reduction could produce alkanes or alcohols. Substitution reactions can lead to a variety of functionalized derivatives, enhancing the compound's utility in different applications.

Scientific Research Applications

Chemistry

In chemistry, the compound is used as a building block for synthesizing more complex molecules. Its unique structure provides a platform for creating derivatives with potential catalytic properties.

Biology

The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features allow it to interact with specific biological targets, making it a valuable tool in biochemical assays.

Medicine

Preliminary studies indicate potential medicinal applications, such as anti-inflammatory and antimicrobial properties. Ongoing research aims to explore its efficacy and safety in therapeutic settings.

Industry

In industry, the compound is utilized in the development of advanced materials. Its stability and reactivity make it suitable for creating polymers and other specialized substances.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. Its mechanism involves binding to these targets, modulating their activity, and thereby influencing various biochemical pathways. The exact pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Uniqueness

The compound stands out due to its intricate structure, which combines multiple functional groups and ring systems

List of Similar Compounds

  • 5-(1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

  • 6-(2-phenethyl-1-phenyl-1,2,3,4-tetrahydroquinolin-4(1H)-ylidene)-3-thioxotetrahydropyrimidine-2,4(1H,5H)-dione

  • 4-(1-phenethyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4(1H)-ylidene)-2-thioxotetrahydropyrimidine-5,6(1H,5H)-dione

These compounds share similar core structures but differ in the positioning and nature of their substituents, which can significantly affect their chemical properties and applications.

Conclusion

This compound is a multifaceted compound with promising applications across various fields. Its unique structure and reactivity make it a valuable subject of ongoing scientific research, offering potential breakthroughs in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

5-[2-phenyl-1-(2-phenylethyl)-5,6,7,8-tetrahydroquinolin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2S/c31-25-24(26(32)29-27(33)28-25)21-17-23(19-11-5-2-6-12-19)30(22-14-8-7-13-20(21)22)16-15-18-9-3-1-4-10-18/h1-6,9-12,17H,7-8,13-16H2,(H2,28,29,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCJFYCOVVZZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=O)NC(=S)NC3=O)C=C(N2CCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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